molecular formula C10H12ClNO3 B14729492 1-(4-Chlorophenyl)-2-nitrobutan-1-ol CAS No. 5331-99-7

1-(4-Chlorophenyl)-2-nitrobutan-1-ol

Cat. No.: B14729492
CAS No.: 5331-99-7
M. Wt: 229.66 g/mol
InChI Key: UBUNZDNQICLZHE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-nitrobutan-1-ol is an organic compound characterized by the presence of a chlorophenyl group, a nitro group, and a butanol backbone

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-nitrobutan-1-ol typically involves the nitration of 1-(4-Chlorophenyl)butan-1-ol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective formation of the nitro compound. Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-nitrobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, leading to the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-2-nitrobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-nitrobutan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-nitrobutan-1-ol can be compared with other nitro and chlorophenyl-containing compounds:

    1-(4-Chlorophenyl)-2-nitropropane: Similar in structure but with a shorter carbon chain, affecting its reactivity and applications.

    1-(4-Chlorophenyl)-2-nitroethane: Even shorter carbon chain, leading to different physical and chemical properties.

    1-(4-Chlorophenyl)-2-nitrobutane:

Each of these compounds has unique properties and applications, highlighting the importance of the specific functional groups and carbon chain length in determining their behavior and uses.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-nitrobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-2-9(12(14)15)10(13)7-3-5-8(11)6-4-7/h3-6,9-10,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUNZDNQICLZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=C(C=C1)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277761
Record name 1-(4-chlorophenyl)-2-nitrobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-99-7
Record name NSC3945
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chlorophenyl)-2-nitrobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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